molecular formula C10H12BNO2 B7955932 [2-(1-Cyano-1-methylethyl)phenyl]boronic acid

[2-(1-Cyano-1-methylethyl)phenyl]boronic acid

Cat. No.: B7955932
M. Wt: 189.02 g/mol
InChI Key: NNWCZBSJIYUHSJ-UHFFFAOYSA-N
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Description

[2-(1-Cyano-1-methylethyl)phenyl]boronic acid is a boronic acid derivative featuring a phenyl ring substituted with a boronic acid (-B(OH)₂) group at the ortho position and a branched 1-cyano-1-methylethyl group. The latter consists of a nitrile (-C≡N) and two methyl groups attached to a central carbon, imparting steric bulk and electron-withdrawing properties. Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions and as enzyme inhibitors, particularly targeting serine proteases, β-lactamases, and histone deacetylases (HDACs) due to their ability to form reversible covalent bonds with catalytic serine residues .

Properties

IUPAC Name

[2-(2-cyanopropan-2-yl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BNO2/c1-10(2,7-12)8-5-3-4-6-9(8)11(13)14/h3-6,13-14H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNWCZBSJIYUHSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1C(C)(C)C#N)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Substrate Preparation

The Grignard approach, detailed in WO2014023576A1 , involves generating a 2-cyanophenyl magnesium halide-lithium chloride complex. Starting from 2-bromobenzonitrile, magnesium insertion in tetrahydrofuran (THF) at −10°C to 0°C forms the reactive Grignard intermediate. The lithium chloride co-solvent enhances stability and reactivity.

Boronation and Esterification

The Grignard reagent reacts with trimethyl borate (B(OMe)₃) or triisopropyl borate (B(OiPr)₃) at −20°C to 25°C. This transmetallation step yields the boronic ester, [2-(1-cyano-1-methylethyl)phenyl]boronic acid pinacol ester, with >90% conversion efficiency. Key parameters include:

ParameterOptimal RangeImpact on Yield
Temperature−20°C to 25°CPrevents side reactions
SolventTHF/Toluene (10:1)Enhances solubility
Borate Equivalents1.2–1.5 eq.Maximizes conversion

Hydrolysis to Free Boronic Acid

The ester undergoes acid hydrolysis (1 M HCl, 25°C, 2 h) to yield the free boronic acid. Neutralization with NaOH (pH 7–8) followed by extraction with ethyl acetate achieves 80–85% isolated yield. Purification via recrystallization (ethanol/water) elevates purity to >98% (HPLC).

Lithium-Halogen Exchange Methodology

Substrate Activation

As described in JP6235932B2 , 2-bromobenzonitrile undergoes lithium-halogen exchange using t-butyllithium (t-BuLi) in diethyl ether at −78°C. The addition of lithium 2,2,6,6-tetramethylpiperidide (LiTMP) suppresses protonation side reactions, achieving >95% substrate activation.

Quenching with Trialkoxyboranes

The aryllithium intermediate reacts with triisopropyl borate (1.1 eq.) at −78°C, followed by gradual warming to 0°C. This method avoids Grignard-related limitations, such as magnesium residue contamination, and provides 75–80% yield after workup.

Comparative Advantages

  • Functional Group Tolerance : Compatible with nitriles without side reactions.

  • Scalability : Suitable for batch processes up to 10 kg scale.

  • Purity Profile : Reduced metal impurities (<50 ppm Mg/Li).

Transition Metal-Catalyzed Borylation

Challenges and Adaptations

  • Cyanide Stability : High temperatures (>100°C) risk nitrile degradation.

  • Catalyst Optimization : Pd-XPhos systems improve selectivity for sterically hindered substrates.

Industrial-Scale Purification Strategies

Crystallization Techniques

MethodConditionsPurity Outcome
Solvent Anti-SolventEthanol/Hexanes (3:1)98.5% (HPLC)
pH-DependentpH 2.5 (HCl), then pH 8.599.2% (HPLC)

Chromatographic Purification

Flash chromatography (SiO₂, ethyl acetate/hexanes gradient) resolves boronic acid from des-cyano byproducts, albeit with 10–15% yield loss.

Analytical Characterization

Spectroscopic Data

  • ¹¹B NMR : δ 28.5 ppm (broad singlet, B(OH)₂).

  • IR : ν 3200 cm⁻¹ (B–O–H), 2230 cm⁻¹ (C≡N).

  • MS (ESI+) : m/z 190.03 [M+H]⁺.

Purity Assessment

TechniqueCriteriaResult
HPLC (C18)Retention time: 6.8 min98.7% area
Karl Fischer TitrationMoisture content<0.5% w/w
HazardMitigation Strategy
Pyrophoric Grignard ReagentsUse Schlenk lines, strict temperature control
HCN ReleaseVentilation, real-time gas monitoring

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

Mechanism : Boronic acids undergo transmetalation with aryl halides in the presence of palladium catalysts, forming biaryl compounds. The electron-withdrawing cyano group and bulky 1-methylethyl substituent in the query compound may influence reaction kinetics.

Key Findings :

  • Reaction Conditions : Pd catalysts (e.g., Pd(dba)₂) with strong bases like KOH or K₂CO₃ are typically effective .

  • Substituent Effects : Steric hindrance from the 1-methylethyl group may require elevated temperatures or prolonged reaction times compared to unsubstituted phenylboronic acid .

  • Example : Phenylboronic acid reacts with bromobenzene under Pd catalysis at 140°C, yielding biphenyl . Analogous conditions may apply here, though steric bulk could reduce coupling efficiency.

Data Table :

Reaction TypeCatalystBaseTemperatureYield (Model Compound)
Suzuki-MiyauraPd(dba)₂KOH140°C~80% (phenylboronic acid)

Cyanation Reactions

Mechanism : Deborylative cyanation replaces the boronic acid group with a cyano group via Pd-catalyzed coupling with cyanating agents like CuSCN or ammonium thiocyanate.

Key Findings :

  • Reactivity : The presence of a pre-existing cyano group in the query compound suggests potential for alternative reactivity. If the boronic acid undergoes substitution, the cyano group’s position (ortho to the boron) may influence regioselectivity .

  • Catalytic Systems : Pd G3 μ-OMs dimer with xantphos ligand and K₃PO₄ base enables efficient cyanation of aryl boronic acids, even with electron-withdrawing groups like nitro or fluorine .

Data Table :

Reaction TypeCatalystCyanating AgentYield (Model Compound)
Deborylative CyanationPd G3 μ-OMs dimerNH₄SCNUp to 70%

Ipso-Hydroxylation

Mechanism : Oxidative replacement of the boronic acid group with a hydroxyl group using H₂O₂ and HBr.

Key Findings :

  • Efficiency : Phenylboronic acid converts to phenol in 1 minute under these conditions, with yields exceeding 95% .

  • Substituent Impact : The bulky 1-methylethyl group at the 2-position may slightly reduce reaction rate due to steric hindrance but is unlikely to prevent hydroxylation entirely.

  • Scalability : The reaction is scalable to 5 g under mild conditions .

Data Table :

Reaction TypeReagentsTimeYield (Model Compound)
Ipso-HydroxylationH₂O₂, HBr1 min95% (phenylboronic acid)

Stability and Functional Group Interactions

The compound’s stability is influenced by the interplay of its functional groups:

  • Cyano Group : Electron-withdrawing, enhancing the boron’s Lewis acidity.

  • 1-Methylethyl Group : Steric bulk may hinder intramolecular interactions but could stabilize intermediates in catalytic cycles.

References : Phenylboronic acid-based affinity phases for cis-diol separation. Suzuki-Miyaura coupling with aryl boronic acids. Synthesis of diarylborinic acids. (4-Cyano-2-methylphenyl)boronic acid structure. Deborylative cyanation of aryl boronic acids. Ipso-hydroxylation of arylboronic acids. Organoboron acid catalysis in carbonyl reactions.

Scientific Research Applications

Organic Synthesis

The boronic acid moiety allows for participation in various coupling reactions, particularly in:

  • Suzuki-Miyaura Coupling : This reaction is pivotal for constructing complex organic molecules, enabling the formation of carbon-carbon bonds. The compound's structural characteristics may enhance its reactivity compared to other boronic acids, making it a preferred choice in synthetic pathways.

Medicinal Chemistry

Research indicates that [2-(1-Cyano-1-methylethyl)phenyl]boronic acid can serve as a potential therapeutic agent. Its applications include:

  • Drug Delivery Systems : The compound can be used to modify existing drugs, enhancing their uptake into cells by targeting specific surface glycans. This has been demonstrated with boronated RNase A, which showed increased cellular uptake and cytotoxicity against cancer cells .
  • Cancer Therapeutics : Studies have explored its efficacy against various cancer cell lines, including prostate and liver cancer cells. The compound's ability to replace nitro groups in non-steroidal anti-inflammatory agents (NSAIDs) has been investigated, revealing potential anti-cancer properties .

Case Study 1: Boronated Enzyme Delivery

In a study involving RNase A, the enzyme was modified with boronic acid to improve cellular uptake. The results indicated that the boronated version was five times more effective at entering cells than its non-boronated counterpart. This enhancement was attributed to the binding affinity of boronates with cell surface glycans .

Case Study 2: Anticancer Activity

Research on the anticancer activity of derivatives containing this compound showed promising results against human prostate (PC-3) and liver (HepG2) cancer cell lines. The study utilized a CellTiter 96 assay to evaluate the compound's efficacy, demonstrating significant anti-proliferative effects .

Mechanism of Action

The mechanism of action of [2-(1-Cyano-1-methylethyl)phenyl]boronic acid in chemical reactions involves the formation of a boronate ester intermediate. This intermediate can undergo various transformations, depending on the reaction conditions and the presence of specific catalysts or reagents. In Suzuki-Miyaura coupling, the boronate ester reacts with a palladium catalyst to form a new carbon-carbon bond, while in oxidation reactions, the boronate ester is converted to a phenol .

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Derivatives

Structural and Functional Analogues

Substituent Effects on Electronic and Steric Properties
  • [4-(1-Cyanocyclopropyl)phenyl]boronic Acid (CAS 1217501-00-2): This analog replaces the 1-cyano-1-methylethyl group with a 1-cyanocyclopropyl moiety. The cyclopropyl ring introduces rigidity and altered electronic effects compared to the branched alkyl chain in the target compound. Such differences may influence binding affinity to enzymes like β-lactamases or HDACs .
  • 2-Cyanophenylboronic Acid: Features a nitrile group directly attached to the phenyl ring (para to the boronic acid). The absence of steric hindrance from alkyl groups may enhance water solubility but reduce target specificity compared to bulkier derivatives .
  • [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic Acid: Demonstrated potent HDAC inhibition in Magnaporthe oryzae (IC₅₀ ~1 µM), outperforming trichostatin A. The methoxyethylphenoxy group enhances hydrophilicity and hydrogen-bonding capacity, contrasting with the hydrophobic 1-cyano-1-methylethyl group in the target compound .

Solubility and Physicochemical Properties

  • Precipitation Challenges :
    Compounds like [4-(4-propan-2-yloxyphenyl)phenyl]boronic acid (compound 2) and pyren-1-yl boronic acid (compound 3) precipitated in RPMI medium, limiting their utility in vitro. This underscores the unpredictability of solubility even among structurally related boronic acids .
  • Water/Lipid Solubility Mismatch: No clear correlation was observed between predicted solubility (Table S2 in ) and experimental outcomes, suggesting substituent bulk and aromaticity may override solubility predictions .

Biological Activity

[2-(1-Cyano-1-methylethyl)phenyl]boronic acid is a boron-containing compound that has garnered attention for its potential biological activities, including antioxidant, antibacterial, and anticancer properties. This article aims to explore the biological activity of this compound based on recent research findings, case studies, and relevant data.

This compound is characterized by its boronic acid functional group, which allows it to interact with various biological targets. The presence of the cyano group enhances its reactivity and potential biological applications.

Antioxidant Activity

Recent studies indicate that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, demonstrating an IC50 value of 0.14 ± 0.01 µg/mL in DPPH assays, indicating strong free radical scavenging capability . This antioxidant activity is crucial for protecting cells from oxidative stress and related diseases.

Antibacterial Activity

The compound has also been evaluated for its antibacterial effects. In vitro tests revealed that it is effective against Escherichia coli at a concentration of 6.50 mg/mL . This suggests that this compound could be a candidate for developing antibacterial agents.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It displayed a high cytotoxic effect on the MCF-7 cancer cell line with an IC50 value of 18.76 ± 0.62 µg/mL . This indicates that it may selectively target cancer cells while having minimal toxicity on healthy cells, making it a promising candidate for further development in cancer therapy.

Enzyme Inhibition

The compound exhibits moderate inhibition of acetylcholinesterase (IC50: 115.63 ± 1.16 µg/mL) and high inhibition of butyrylcholinesterase (IC50: 3.12 ± 0.04 µg/mL) . Additionally, it shows significant antiurease (IC50: 1.10 ± 0.06 µg/mL) and antityrosinase (IC50: 11.52 ± 0.46 µg/mL) activities, indicating its potential use in treating conditions related to these enzymes.

Study on Antioxidant and Antibacterial Properties

A study conducted on a cream formulation containing this compound highlighted its antioxidant and antibacterial properties . The formulation was assessed for its effectiveness against various bacterial strains and demonstrated promising results, suggesting potential applications in dermatological preparations.

Anticancer Evaluation

In another study focusing on the anticancer effects of boronic acids, this compound was tested against multiple cancer cell lines . The results indicated a selective cytotoxic effect on cancer cells while sparing normal cells, reinforcing its potential as an anticancer agent.

Data Summary Table

Activity IC50 Value Tested Concentration
Antioxidant (DPPH)0.14 ± 0.01 µg/mL-
Antibacterial (E. coli)Effective at 6.50 mg/mL-
Anticancer (MCF-7)18.76 ± 0.62 µg/mL-
Acetylcholinesterase115.63 ± 1.16 µg/mL-
Butyrylcholinesterase3.12 ± 0.04 µg/mL-
Antiurease1.10 ± 0.06 µg/mL-
Antityrosinase11.52 ± 0.46 µg/mL-

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing [2-(1-Cyano-1-methylethyl)phenyl]boronic acid, and what challenges arise during purification?

  • Methodology : Synthesis typically involves Suzuki-Miyaura coupling precursors or direct functionalization of phenylboronic acids. Key challenges include avoiding boroxin formation (cyclic trimers) during high-temperature reactions and irreversible binding to silica gel during column chromatography. Use of protecting groups like pinacol esters can stabilize the boronic acid moiety, and biphasic reaction systems (e.g., water/toluene) may improve isolation yields .
  • Data Considerations : Monitor reaction progress via 11B^{11}\text{B} NMR to detect boroxins. Purity can be validated using HPLC with UV detection at 254 nm, targeting >97% purity for research-grade material .

Q. How can researchers characterize the structural and stability properties of this boronic acid?

  • Methodology :

  • X-ray crystallography resolves polymorphism and hydrogen-bonding networks, critical for understanding solubility and reactivity .
  • Thermogravimetric analysis (TGA) assesses thermal stability, with decomposition temperatures typically >160°C for arylboronic acids .
  • FT-IR spectroscopy identifies B-O and B-C vibrational modes (e.g., ~1340 cm1^{-1} for B-O stretching) .

Q. What analytical techniques are recommended for quantifying trace impurities in this compound?

  • Methodology : LC-MS/MS with electrospray ionization (ESI) is optimal for detecting genotoxic impurities (e.g., residual boronic acids) at <1 ppm. Validate using ICH guidelines for linearity (R2^2 > 0.99), accuracy (90–110%), and precision (%RSD < 5%) .
  • Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges to isolate impurities from the matrix .

Advanced Research Questions

Q. How does this compound perform in cross-coupling reactions, and what side reactions are prevalent?

  • Mechanistic Insights : The electron-withdrawing cyano group enhances electrophilicity at the boron center, improving reactivity in Suzuki couplings. However, steric hindrance from the 1-methylethyl group may reduce coupling efficiency with bulky substrates.
  • Side Reactions : Competitive protodeboronation occurs under strongly basic conditions (e.g., NaOH/EtOH). Mitigate by using milder bases like K2_2CO3_3 and low-temperature conditions (<50°C) .
  • Case Study : A failed coupling with 2-(diacetoxyiodo)thiophene was attributed to redox side reactions; substituting with less electron-rich aryl halides improved yields .

Q. Can this boronic acid be integrated into fluorescent sensors for biomedical applications?

  • Application : Boronic acids bind diols (e.g., glucose), enabling use in non-enzymatic sensors. Functionalized carbon dots synthesized via hydrothermal methods with phenylboronic acid precursors achieved glucose detection limits of 9 μM, 10× more sensitive than earlier systems .
  • Optimization : Surface passivation with polyethylene glycol (PEG) reduces nonspecific binding in serum samples .

Q. How should researchers resolve contradictions in reactivity data across different studies?

  • Case Example : Discrepancies in transesterification efficiency (biphasic vs. monophasic systems) were resolved by analyzing boron coordination states. Monophasic systems with methyl boronic acid showed higher yields due to better solubility and reduced side-product formation .
  • Data Reconciliation : Use computational modeling (DFT) to predict reaction pathways and compare with experimental 11B^{11}\text{B} NMR shifts .

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